molecular formula C11H6ClN3 B3247343 3-Chloro-5-phenylpyrazine-2-carbonitrile CAS No. 181284-10-6

3-Chloro-5-phenylpyrazine-2-carbonitrile

Cat. No.: B3247343
CAS No.: 181284-10-6
M. Wt: 215.64 g/mol
InChI Key: BFFKRTUDEQYKEU-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Scaffolds in Modern Chemical Science

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone scaffold in contemporary chemical science. nih.govnih.gov Pyrazine derivatives are found in numerous natural products and are pivotal in the development of pharmaceuticals and functional materials. Their unique electronic properties and ability to act as hydrogen bond acceptors make them a privileged structure in medicinal chemistry. google.com Many clinically approved drugs incorporate the pyrazine moiety, demonstrating its importance in designing molecules with diverse biological activities, including anticancer, antitubercular, and anti-inflammatory properties. nih.govnih.gov The structural rigidity and planarity of the pyrazine core provide a well-defined framework for the spatial orientation of various substituents, allowing for fine-tuning of a compound's interaction with biological targets.

Strategic Importance of Nitrile and Halogenated Substituents in Heterocyclic Chemistry

The functionalization of heterocyclic rings with specific substituents is a key strategy in modulating the physicochemical and biological properties of a molecule.

The nitrile group (-C≡N) is a versatile and valuable functional group in organic chemistry. mdpi.com Its strong electron-withdrawing nature and linear geometry can significantly influence a molecule's electronic distribution and steric profile. nih.gov The nitrile group can participate in a wide array of chemical transformations, allowing it to serve as a synthetic intermediate for the preparation of amines, carboxylic acids, and amides. mdpi.comgoogle.com In medicinal chemistry, the nitrile moiety is present in numerous approved drugs, where it can act as a key binding element, often forming hydrogen bonds or other polar interactions with protein targets. nih.gov

Halogen substituents , such as chlorine, play a critical role in modern drug design and materials science. The introduction of a chlorine atom onto an aromatic ring can modulate the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com Furthermore, halogens can serve as effective handles for synthetic modification, particularly in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig reactions), which are fundamental for constructing complex molecular architectures. nih.govmdpi.com The electronegativity of the halogen also alters the electronic landscape of the heterocyclic ring, often enhancing its reactivity or modifying its interaction with target biomolecules.

Rationale for Research on 3-Chloro-5-phenylpyrazine-2-carbonitrile

The scientific interest in this compound stems from its unique combination of the three aforementioned structural motifs: a pyrazine core, a chloro substituent, and a nitrile group, further functionalized with a phenyl ring. This specific arrangement of functional groups suggests a molecule with significant potential for applications in medicinal chemistry and chemical biology.

The rationale for its investigation is multifaceted:

Synergistic Functionality: The compound integrates the biologically relevant pyrazine scaffold with a reactive chlorine atom, a versatile nitrile group, and a phenyl substituent that can engage in various intermolecular interactions, such as π-stacking.

Synthetic Versatility: The chlorine atom at the 3-position serves as a reactive site for further chemical modification via nucleophilic substitution or cross-coupling reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Biological Activity: The compound has been identified in patent literature as a compound of interest for modulating the activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme with relevance to various physiological and pathological processes. This suggests that this compound could serve as a valuable scaffold for developing novel therapeutic agents. The general biological activities of substituted pyrazines, such as anticancer and antimicrobial effects, further support its investigation. nih.gov

Overview of Research Scope and Methodological Approaches for this compound

A comprehensive research program for this compound would logically encompass its synthesis, structural characterization, and evaluation of its chemical and biological properties.

Synthetic Approaches: The most logical synthetic route to this compound involves a transition metal-catalyzed cross-coupling reaction. Specifically, a Suzuki-Miyaura coupling between a 3-chloropyrazine-2-carbonitrile (B110518) precursor and phenylboronic acid would be a primary method to investigate. google.com This approach is well-established for creating carbon-carbon bonds on halogenated heterocyclic systems. nih.govmdpi.com The synthesis of the key precursor, 3-chloropyrazine-2-carbonitrile, is achievable from readily available starting materials.

Structural Characterization: Following its synthesis, the definitive structure of the compound would be confirmed using a suite of standard analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the proton and carbon framework.

Mass Spectrometry (MS) to confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy to identify characteristic functional group vibrations, such as the nitrile stretch.

Single-crystal X-ray diffraction, if suitable crystals can be obtained, to provide unambiguous proof of its three-dimensional structure.

Evaluation of Properties: The research scope would extend to exploring the compound's reactivity and potential applications. This would involve subjecting the molecule to various chemical reactions to probe the reactivity of the chloro and nitrile groups. Furthermore, a thorough biological evaluation would be warranted, likely starting with in vitro assays to confirm its activity related to 15-PGDH, as suggested by patent literature, followed by broader screening against various cancer cell lines and microbial strains to uncover other potential therapeutic applications. nih.gov

Data Tables

Table 1: Properties of Key Chemical Compounds This table summarizes the basic properties of the target compound and its likely synthetic precursor.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
This compound181284-10-6C₁₁H₆ClN₃215.64Target Compound
3-Chloropyrazine-2-carbonitrile55557-52-3C₅H₂ClN₃139.54Key Precursor
Phenylboronic Acid98-80-6C₆H₇BO₂121.93Reagent

Table 2: Proposed Synthetic Route for this compound This table outlines a plausible and widely utilized method for the synthesis of the title compound.

StepReactantsReagents & ConditionsProductReaction Type
13-Chloropyrazine-2-carbonitrile, Phenylboronic AcidPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water)This compoundSuzuki-Miyaura Cross-Coupling

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-phenylpyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3/c12-11-9(6-13)14-7-10(15-11)8-4-2-1-3-5-8/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFKRTUDEQYKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275629
Record name 3-Chloro-5-phenyl-2-pyrazinecarbonitrile
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Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181284-10-6
Record name 3-Chloro-5-phenyl-2-pyrazinecarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-phenyl-2-pyrazinecarbonitrile
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Synthetic Methodologies for 3 Chloro 5 Phenylpyrazine 2 Carbonitrile and Analogues

Retrosynthetic Analysis of 3-Chloro-5-phenylpyrazine-2-carbonitrile

A retrosynthetic approach to this compound reveals several key disconnections. The primary strategy involves disconnecting the phenyl group and the chloro and cyano functionalities from the core pyrazine (B50134) ring. This suggests that a pre-functionalized pyrazine or a simple pyrazine ring could serve as a starting point.

One logical disconnection is the C-C bond between the pyrazine ring and the phenyl group, suggesting a cross-coupling reaction, such as a Suzuki or Stille coupling, as a final step. This would require a halogenated pyrazine-2-carbonitrile precursor, like 3,5-dichloropyrazine-2-carbonitrile (B1454708).

Another approach involves building the substituted pyrazine ring from acyclic precursors. This would entail a cyclocondensation reaction between a 1,2-diaminoalkene and a 1,2-dicarbonyl compound, where one of the starting materials already contains the phenyl group. Subsequent chlorination and cyanation would then yield the target molecule.

Classical and Contemporary Approaches to Pyrazine-2-carbonitrile Synthesis

The synthesis of the core pyrazine-2-carbonitrile structure can be achieved through various methods, broadly categorized into building the ring from scratch or modifying a pre-existing pyrazine system.

Cyclocondensation Reactions in Pyrazine Ring Formation

The most traditional and fundamental method for constructing the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netslideshare.net This approach offers a straightforward route to symmetrically and asymmetrically substituted pyrazines.

For instance, the reaction of an α,β-diaminonitrile with a glyoxal (B1671930) derivative can directly lead to a pyrazine-2-carbonitrile. The specific choice of substituents on the diamine and dicarbonyl precursors dictates the final substitution pattern on the pyrazine ring. A notable example is the condensation of diaminomaleonitrile (B72808) with a suitable dicarbonyl compound to form a dicyanopyrazine, which can then be selectively functionalized. researchgate.net

The reaction conditions for these condensations are often mild, though they can sometimes require catalysts or specific solvent systems to achieve high yields.

Functionalization of Pre-existing Pyrazine Scaffolds

An alternative and highly versatile strategy involves the modification of an already formed pyrazine ring. lifechemicals.comrsc.org This is particularly useful for introducing a variety of functional groups that might not be compatible with ring-forming conditions. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, but it also allows for a range of modern cross-coupling reactions. rsc.org

Common functionalization reactions include:

Halogenation: Introducing chlorine or bromine atoms, which then act as handles for further modifications.

Cross-Coupling Reactions: Suzuki, Stille, and Negishi couplings are widely used to introduce aryl, heteroaryl, or alkyl groups onto the pyrazine ring. rsc.orgrsc.org

Cyanation: The introduction of a nitrile group, often via nucleophilic substitution of a halide or through palladium-catalyzed methods. rsc.orgresearchgate.net

Direct C-H Functionalization: Emerging methods allow for the direct coupling of C-H bonds on the pyrazine ring with various partners, offering a more atom-economical approach. mdpi.com

Direct Synthesis of this compound

The direct synthesis of the title compound typically involves a multi-step sequence starting from a simpler pyrazine derivative. The two key transformations are the introduction of the chlorine atom (halogenation) and the nitrile group (cyanation).

Halogenation Strategies for Pyrazine-2-carbonitrile Intermediates

Halogenation is a critical step in the synthesis of functionalized pyrazines. For a precursor like pyrazine-2-carbonitrile, direct chlorination can be achieved using various reagents. A common method involves using sulfuryl chloride (SO₂Cl₂) in a suitable solvent like toluene, often with a catalytic amount of dimethylformamide (DMF). chemicalbook.com This reaction typically proceeds at room temperature after an initial cooling period. chemicalbook.com

Another approach is the chlorination of a pyrazinone precursor. A 3-hydroxypyrazine-2-carboxamide (B1682577) can be converted to the 3-chloropyrazine-2-carbonitrile (B110518) using a dehydrating and chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like diisopropylethylamine. chemicalbook.com

The regioselectivity of halogenation can be influenced by the existing substituents on the pyrazine ring and by the choice of halogenating agent and reaction conditions.

Table 1: Selected Halogenation Reactions on Pyrazine Scaffolds

Starting MaterialReagent(s)ProductYieldReference
Pyrazine-2-carbonitrileSO₂Cl₂, DMF, Toluene3-Chloropyrazine-2-carbonitrileNot specified chemicalbook.com
3-Hydroxy-2-carboxamidePOCl₃, DIPEA, Chlorobenzene3-Chloropyrazine-2-carbonitrile79% chemicalbook.com
Pyrazolo[1,5-a]pyrimidineNaX (X=Cl, Br, I), K₂S₂O₈, H₂O3-Halo-pyrazolo[1,5-a]pyrimidineGood to excellent nih.gov

This table is for illustrative purposes and includes examples on related heterocyclic systems to demonstrate the scope of halogenation methods.

Nitrile Group Introduction into Halogenated Pyrazines

The introduction of the cyano group onto a halogenated pyrazine ring is a key transformation. The Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a copper(I) cyanide, is a classic method, though it often requires high temperatures.

More contemporary and milder methods rely on palladium-catalyzed cyanation reactions. researchgate.netorganic-chemistry.org These reactions can utilize various cyanide sources, such as zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), or cyanogen (B1215507) bromide (BrCN), and are often tolerant of a wide range of functional groups. organic-chemistry.orgmdpi.com For example, a chloro- or bromopyrazine can be efficiently converted to the corresponding cyanopyrazine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a cyanide source. organic-chemistry.org

Lewis acid-mediated cyanation of pyrazine N-oxides with trimethylsilyl (B98337) cyanide is another effective route to introduce a cyano group, with the regioselectivity being influenced by the substituents present on the ring. rsc.org

Table 2: Examples of Cyanation Reactions on (Hetero)aryl Halides

SubstrateCyanide SourceCatalyst/ConditionsProductYieldReference
Aryl BromideK₄[Fe(CN)₆]·3H₂OPd(OAc)₂, Na₂CO₃, DMACAryl Nitrile83-96% google.com
Aryl ChlorideZn(CN)₂NiCl₂·6H₂O/dppf/Zn, DMAPAryl NitrileGood to excellent organic-chemistry.org
Aryl HalideBrCNNiCl₂·1,10-phen, Zn, DioxaneAryl NitrileGood to excellent mdpi.com
3-Substituted Pyrazine 1-oxideTMSCN, Et₃N, ZnX₂2-Substituted 3-cyanopyrazineVaries rsc.org

This table provides general examples of cyanation methods applicable to pyrazine systems.

By combining these synthetic strategies—cyclocondensation to form the pyrazine ring followed by sequential or strategically ordered halogenation, cross-coupling, and cyanation reactions—the target molecule, this compound, can be synthesized efficiently.

Advanced Synthetic Strategies and Process Optimization

Modern organic synthesis emphasizes the development of efficient and optimized processes. For the synthesis of substituted pyrazines like this compound, this involves the use of advanced techniques such as metal catalysis and microwave irradiation, as well as adherence to the principles of green chemistry.

Metal-Catalyzed Methods in the Synthesis of Substituted Pyrazines

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the synthesis of substituted pyrazines.

Palladium-Catalyzed Reactions:

Palladium catalysts are particularly versatile in the synthesis of aryl-substituted pyrazines. The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid, is a common method. For instance, the coupling of dichloropyrazines with arylboronic acids, catalyzed by palladium complexes, provides a route to diarylpyrazines. acs.org The reaction of 2,6-dichloropyrazine (B21018) with phenylboronic acid, for example, can be controlled to achieve mono- or diarylation. acs.org While specific examples for 3,5-dichloropyrazine-2-carbonitrile are not abundant in the literature, the general methodology is applicable. The choice of palladium catalyst and ligands, such as phosphines, is crucial for achieving high yields and selectivity. tandfonline.comrsc.org For instance, palladium acetate (B1210297) with sterically hindered and electron-rich phosphine ligands has proven effective for the coupling of electron-rich aryl chlorides. tandfonline.com

The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed reaction. acs.orgmdpi.commdpi.com This reaction allows for the introduction of alkynyl substituents onto the pyrazine ring, which can be further functionalized. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. acs.orgmdpi.commdpi.com Copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts. acs.org

Manganese and Ruthenium-Catalyzed Reactions:

In recent years, catalysts based on more earth-abundant and less toxic metals have gained attention. Manganese pincer complexes have been shown to catalyze the synthesis of 2,5-disubstituted symmetrical pyrazines through the dehydrogenative self-coupling of 2-aminoalcohols. acs.org This method is atom-economical and environmentally benign, producing only water and hydrogen gas as byproducts. acs.org While this method typically produces symmetrically substituted pyrazines, it represents a significant advancement in the sustainable synthesis of this class of compounds.

Ruthenium complexes have also been explored for pyrazine synthesis. For example, a ruthenium pincer complex has been reported to catalyze the dehydrogenative coupling of 2-amino-alcohols to form 2,5-disubstituted symmetrical pyrazines. tandfonline.com

Other Metal-Catalyzed Reactions:

Chromium-based catalytic systems have been developed for the synthesis of aryl-substituted 1,3,5-triazines and pyrimidines via acceptorless dehydrogenative coupling, and similar principles could potentially be applied to pyrazine synthesis. researchgate.net

Here is a table summarizing some metal-catalyzed methods for pyrazine synthesis:

Catalyst SystemReactantsProduct TypeKey Features
Palladium(II) acetate / Phosphine ligandAryl halide, Arylboronic acidAryl-substituted pyrazineVersatile, high-yielding, widely used in Suzuki coupling. tandfonline.comrsc.org
Palladium(0) / Copper(I)Aryl halide, Terminal alkyneAlkynyl-substituted pyrazineAllows introduction of alkynyl groups via Sonogashira coupling. acs.orgmdpi.commdpi.com
Manganese Pincer Complex2-Aminoalcohol2,5-Disubstituted symmetrical pyrazineAtom-economical, environmentally benign, uses earth-abundant metal. acs.org
Ruthenium Pincer Complex2-Aminoalcohol2,5-Disubstituted symmetrical pyrazineHomogeneous catalysis under neutral conditions. tandfonline.com

Microwave-Assisted and Green Chemistry Approaches in Pyrazine Synthesis

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This is due to the efficient and uniform heating of the reaction mixture by microwave irradiation. nih.gov

Green Chemistry Approaches:

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgacs.org In the context of pyrazine synthesis, this includes the use of environmentally benign solvents (like water or ethanol), recyclable catalysts, and energy-efficient reaction conditions. rsc.orgacs.org

The use of heterogeneous catalysts is a key aspect of green chemistry, as they can be easily separated from the reaction mixture and reused. For example, a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst has been used for the green synthesis of 5-amino-bispyrazole-4-carbonitriles. chemicalbook.commdpi.com While not directly applied to this compound, this demonstrates the potential of using magnetically separable catalysts for the synthesis of related nitrogen-containing heterocycles.

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are also a hallmark of green synthesis as they reduce solvent usage and waste generation. tandfonline.com A simple and cost-effective one-pot method for the preparation of pyrazine derivatives involves the condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol (B129727) catalyzed by potassium tert-butoxide. tandfonline.com

Here is a table summarizing some green chemistry approaches in pyrazine synthesis:

Green Chemistry ApproachExampleKey Advantages
Microwave-Assisted SynthesisSynthesis of pyrazole (B372694) and pyrazoline derivatives. mdpi.comReduced reaction times, higher yields, improved energy efficiency. nih.govresearchgate.net
Use of Green SolventsSuzuki coupling in aqueous media. rsc.orgtandfonline.comReduced environmental impact, improved safety.
Recyclable CatalystsFe3O4@SiO2-based nano-catalysts for pyrazole synthesis. chemicalbook.commdpi.comCatalyst can be easily recovered and reused, reducing waste and cost.
One-Pot SynthesisCondensation of 1,2-diketones and 1,2-diamines. tandfonline.comReduced solvent usage, less waste, improved efficiency.

Derivatization from this compound Precursors

This compound and its close analogues are valuable precursors for the synthesis of a wide range of derivatives with potential biological activities. The reactivity of the chloropyrazine core allows for various functionalization reactions.

Nucleophilic Aromatic Substitution:

The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of substituents at the 3-position of the pyrazine ring. For example, 3-chloropyrazine-2-carbonitrile can react with amines, thiols, and other nucleophiles to yield the corresponding substituted pyrazines. acs.orgrsc.orgresearchgate.net The reactivity of the chloropyrazine is enhanced by the electron-withdrawing nature of the pyrazine ring itself and the cyano group.

A notable example is the synthesis of substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines, where 3-chloropyrazine-2-carbonitrile is treated with sodium hydrosulfide (B80085) (NaSH) followed by reaction with chloroacetonitrile. tandfonline.comrsc.org

Synthesis of Bioactive Molecules:

3-Chloropyrazine-2-carbonitrile and its derivatives serve as key intermediates in the synthesis of various pharmacologically active molecules. For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) (which can be prepared from the nitrile) with various benzylamines has been used to synthesize a series of 3-benzylaminopyrazine-2-carboxamides with antimycobacterial activity. acs.org

The pyrazine scaffold is also found in a number of kinase inhibitors, and 3-chloropyrazine derivatives are used as starting materials for the synthesis of these compounds. researchgate.net The ability to perform selective cross-coupling and substitution reactions on the chloropyrazine core allows for the systematic exploration of structure-activity relationships.

Formation of Fused Heterocycles:

The reactive sites on the this compound scaffold can be utilized to construct fused heterocyclic systems. For example, the reaction of 3-arylidenechromanones with hydrazines can lead to the formation of tricyclic fused pyrazolines. researchgate.net While not a direct derivatization of the target compound, this illustrates a general strategy for building complex heterocyclic systems from pyrazine precursors.

Chemical Reactivity and Transformation Studies of 3 Chloro 5 Phenylpyrazine 2 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine (B50134) Core

The electron-deficient nature of the pyrazine ring, further enhanced by the presence of the nitrile group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 3-position is the primary site for such transformations.

Displacement of the Chloro Group in 3-Chloro-5-phenylpyrazine-2-carbonitrile

The chloro substituent at the 3-position of this compound is activated towards nucleophilic displacement. This reactivity allows for the introduction of a wide range of functional groups, including those based on oxygen, nitrogen, and sulfur nucleophiles.

While specific documented examples for this compound are limited in readily available literature, the reactivity can be inferred from similar pyrazine systems. For instance, the reaction of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide (B1231860) in methanol (B129727) results in the displacement of the chloro group to form 2-amino-6-methoxy-3-nitropyridine (B1334430) google.com. This suggests that O-nucleophiles can effectively displace the chlorine atom on the pyrazine ring.

Similarly, reactions with N-nucleophiles are expected to proceed readily. The reaction of 3-chloropyrazine-2-carboxamide (B1267238) with various benzylamines in the presence of a base like triethylamine (B128534) leads to the corresponding 3-(benzylamino)pyrazine-2-carboxamides mdpi.com. This indicates that the chloro group in a similar electronic environment is labile and can be substituted by amines.

Reactions involving S-nucleophiles are also anticipated. While direct examples on the target molecule are scarce, studies on related heterocyclic systems demonstrate the feasibility of such transformations.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Product Type
O-Nucleophile Sodium Methoxide 3-Methoxy-5-phenylpyrazine-2-carbonitrile
N-Nucleophile Aniline 3-(Phenylamino)-5-phenylpyrazine-2-carbonitrile

Selective Reactivity at Other Positions of the Pyrazine Ring

Under standard SNAr conditions, the reactivity is predominantly centered at the 3-position due to the activating effect of the adjacent nitrile group and the inherent electron deficiency of the pyrazine ring at this position. Selective reactivity at other positions of the pyrazine ring in this compound through nucleophilic attack is not commonly observed and would likely require specialized reagents or reaction conditions, such as those involving radical-nucleophilic substitution (SRN1) or the generation of organometallic intermediates. There is currently no significant research data available to suggest that nucleophilic aromatic substitution occurs selectively at other positions on the pyrazine ring of this specific molecule under typical laboratory conditions.

Reactions Involving the Nitrile Group of this compound

The nitrile group at the 2-position is a versatile functional handle that can undergo a variety of chemical transformations, providing access to other important functional groups such as amides, carboxylic acids, and tetrazoles.

Hydrolysis and Amidation Reactions

The hydrolysis of the nitrile group in this compound can be controlled to yield either the corresponding amide or carboxylic acid. Partial hydrolysis under basic conditions, for example using hydrogen peroxide in a buffered alkaline solution (pH 9), has been shown to convert the nitrile group of the closely related 3-chloropyrazine-2-carbonitrile (B110518) into the corresponding 3-chloropyrazine-2-carboxamide in good yield mdpi.com. This method is often preferred over direct amidation of the pyrazine ring due to higher yields mdpi.com. It is expected that this compound would behave similarly.

Complete hydrolysis to the carboxylic acid can be achieved under more forcing acidic or basic conditions, typically involving heating with aqueous acid or base.

Table 2: Hydrolysis and Amidation of the Nitrile Group

Reaction Conditions Product
Partial Hydrolysis H₂O₂, NaOH (aq), 50 °C 3-Chloro-5-phenylpyrazine-2-carboxamide

Cycloaddition Reactions of the Nitrile Functionality

The nitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazoles. The [3+2] cycloaddition of a nitrile with an azide (B81097) source, such as sodium azide, is a common method for the synthesis of 5-substituted-1H-tetrazoles. These reactions are often catalyzed by Lewis acids or transition metals. While specific examples for this compound are not readily found in the literature, the general methodology is well-established for a wide range of aryl nitriles scielo.org.zaresearchgate.netnih.gov. The reaction of an aryl nitrile with sodium azide in a suitable solvent like DMF, often with a catalyst, leads to the formation of the corresponding tetrazole. It is anticipated that this compound would undergo this transformation to yield 5-(3-chloro-5-phenylpyrazin-2-yl)-1H-tetrazole.

Table 3: Cycloaddition Reaction of the Nitrile Group

Reaction Type Reagents Product

Electrophilic Aromatic Substitution Reactions on the Phenyl Substituent

The phenyl group at the 5-position of the pyrazine ring is, in principle, susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. However, the pyrazine ring is a strongly electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack. This deactivating effect makes electrophilic substitution on the phenyl ring challenging, often requiring harsh reaction conditions.

There is a lack of specific literature detailing successful electrophilic aromatic substitution reactions on the phenyl ring of this compound. It is plausible that under forcing conditions, substitution could be directed to the meta-position of the phenyl ring, as is typical for deactivated aromatic systems. However, the high temperatures and strong acids required may lead to degradation of the pyrazine core or reaction at other sites. For instance, Friedel-Crafts acylation, which typically employs a strong Lewis acid like aluminum chloride, could potentially be directed to the phenyl ring, but specific examples for this substrate are not documented nih.gov. Similarly, nitration would require potent nitrating agents, and the regioselectivity would need to be determined experimentally.

Metal-Catalyzed Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in For a substrate like this compound, the chlorine atom at the 3-position of the pyrazine ring acts as a reactive handle for such transformations. The electron-deficient nature of the pyrazine ring enhances the reactivity of the C-Cl bond towards oxidative addition to a metal center, typically palladium, which is a crucial step in many cross-coupling catalytic cycles. tezu.ernet.in Reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination provide versatile pathways to introduce new functional groups and build molecular complexity. tezu.ernet.inrsc.org

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.org This reaction is noted for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. tezu.ernet.inyoutube.com In the context of this compound, the chloro substituent can be replaced with various aryl or heteroaryl groups.

While specific studies on this compound are not extensively documented in readily available literature, the reactivity of similar chloro-substituted, nitrogen-rich heterocycles has been well-established. nih.gov For instance, the coupling of other chloro-heterocycles often requires carefully chosen palladium precatalysts and ligands, such as XPhos or SPhos, to achieve high yields. nih.gov The presence of multiple nitrogen atoms in the pyrazine ring can potentially coordinate to the palladium catalyst, leading to deactivation, a challenge that can be overcome with the use of appropriate catalytic systems. researchgate.net A base, such as potassium phosphate (B84403) or cesium carbonate, is essential for the transmetalation step of the catalytic cycle. youtube.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Chloro-Heterocycle (Data based on coupling of 3-chloroindazole, a representative nitrogen-containing heterocycle) nih.gov

Pd SourceLigandBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10056
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10052
P1XPhosK₃PO₄Dioxane/H₂O10069
P2SPhosK₃PO₄Dioxane/H₂O10080

Sonogashira and Heck Coupling Reactions

The Sonogashira and Heck reactions are fundamental palladium-catalyzed processes for forming new carbon-carbon bonds. The Sonogashira coupling specifically joins a terminal alkyne with an aryl or vinyl halide, creating an internal alkyne, a valuable structure in medicinal chemistry and materials science. nih.govresearchgate.net This reaction is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst, although copper-free versions have been developed. researchgate.net The reaction of this compound with various terminal alkynes would yield 3-alkynyl-5-phenylpyrazine-2-carbonitrile derivatives.

The Heck reaction, on the other hand, couples the aryl halide with an alkene to form a substituted alkene. tezu.ernet.in This transformation allows for the introduction of vinyl groups onto the pyrazine core. Both reactions expand the synthetic utility of the starting material, providing access to conjugated systems. rsc.orgnih.gov The choice of solvent, base, and ligand is critical for optimizing these reactions and minimizing side products. nih.gov

Buchwald-Hartwig Amination and Other C-N/C-S Bond Formations

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds is crucial for the synthesis of many biologically active compounds. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org This reaction would allow for the introduction of a wide range of amino groups at the 3-position of the pyrazine ring of this compound.

The success of the Buchwald-Hartwig amination on nitrogen-containing heterocycles can be sensitive to the reaction conditions, particularly the choice of base. nih.gov Strong bases can sometimes lead to the decomposition of base-sensitive substrates. nih.gov The development of specialized ligands and the use of milder bases have broadened the scope of this reaction to include a variety of heterocyclic halides. nih.govnih.gov Similar palladium-catalyzed methodologies exist for the formation of C-S bonds by coupling aryl halides with thiols or their corresponding salts.

Table 2: Example of Buchwald-Hartwig Amination with a Heteroaryl Halide (Data based on coupling of 4-bromothiazole (B1332970) with piperidine) nih.gov

CatalystBaseSolventTemp (°C)Yield (%)
P1NaOTMSTHF5095
P1NaOt-BuTHF5025
P1K₃PO₄THF5010

Reduction and Oxidation Reactions of this compound

The functional groups present in this compound offer several possibilities for reduction reactions. The cyano group is a key site for transformation. It can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Alternatively, partial reduction of the nitrile to an aldehyde can be achieved using diisobutylaluminum hydride (DIBAL-H), followed by aqueous workup. libretexts.org

The chloro substituent can also be a target for reduction. Catalytic hydrogenation or other reductive dehalogenation methods can replace the chlorine atom with a hydrogen atom, yielding 5-phenylpyrazine-2-carbonitrile. Furthermore, the pyrazine ring itself, being an electron-deficient aromatic system, is susceptible to reduction under certain conditions, which could lead to dihydropyrazine (B8608421) or piperazine (B1678402) derivatives depending on the reagents and reaction severity.

Oxidation of the this compound molecule is less straightforward. The electron-poor pyrazine ring is generally resistant to oxidation. The phenyl ring could potentially be oxidized under harsh conditions, but this would likely be unselective and could lead to degradation of the molecule.

Functionalization of the Phenyl Ring in this compound

The phenyl group attached to the pyrazine ring can undergo electrophilic aromatic substitution, allowing for further diversification of the molecular structure. However, the 3-chloro-2-cyanopyrazin-5-yl substituent is strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic attack. Consequently, forcing conditions may be required for reactions like nitration, halogenation, or Friedel-Crafts reactions.

The directing effect of the pyrazine substituent would need to be considered. As a deactivating group, it would primarily direct incoming electrophiles to the meta positions of the phenyl ring. Studies on related structures, such as MPEP (2-Methyl-6-(phenylethynyl)pyridine), have shown that functionalization of the phenyl ring is possible, with certain substituents like nitro (NO₂) and cyano (CN) groups being well-tolerated and even enhancing biological activity in that specific context. nih.gov This suggests that despite the deactivation, selective functionalization of the phenyl ring in this compound is a feasible strategy for creating new analogues.

Spectroscopic and Spectrometric Characterization of 3 Chloro 5 Phenylpyrazine 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Chloro-5-phenylpyrazine-2-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for complete structural assignment. nih.govcore.ac.uk

In the ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons are expected. The proton on the pyrazine (B50134) ring (H-6) is anticipated to appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms and the nitrile group. The protons of the phenyl group will exhibit characteristic multiplets in the aromatic region, corresponding to the ortho, meta, and para positions. The integration of these signals would confirm the number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazine H-68.5 - 9.0Singlet (s)
Phenyl H-2', H-6' (ortho)7.8 - 8.2Multiplet (m)
Phenyl H-3', H-4', H-5' (meta, para)7.4 - 7.7Multiplet (m)

Note: These are predicted values based on the analysis of similar pyrazine and phenyl-substituted heterocyclic structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atom of the nitrile group (C≡N) is expected to appear in a characteristic downfield region. The carbon atoms of the pyrazine and phenyl rings will resonate in the aromatic region. The carbon atom attached to the chlorine (C-3) will also show a specific chemical shift influenced by the halogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C-CN)130 - 135
C-3 (C-Cl)150 - 155
C-5 (C-Ph)155 - 160
C-6140 - 145
Nitrile (C≡N)115 - 120
Phenyl C-1'135 - 140
Phenyl C-2', C-6'128 - 132
Phenyl C-3', C-5'128 - 132
Phenyl C-4'130 - 135

Note: These are predicted values based on the analysis of related heterocyclic compounds. rsc.orgchemicalbook.com Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nih.govcore.ac.ukmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the phenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu This is essential for assigning the signals of the protonated carbons, such as the C-6 of the pyrazine ring and the carbons of the phenyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (over two to four bonds) between protons and carbons. sdsu.eduprinceton.edu HMBC is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, correlations would be expected from the pyrazine proton (H-6) to carbons C-2, C-5, and the nitrile carbon, and from the ortho-phenyl protons to the pyrazine C-5, confirming the connectivity between the rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. mdpi.comyoutube.com This can be used to confirm the spatial relationship between the pyrazine H-6 proton and the ortho protons of the phenyl ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making these methods excellent for functional group identification.

For this compound, the IR and Raman spectra would be expected to show key vibrational bands. A strong, sharp band characteristic of the nitrile group (C≡N) stretch is expected around 2220-2240 cm⁻¹. The C-Cl stretching vibration would appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations from both the pyrazine and phenyl rings would be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The SERS (Surface-Enhanced Raman Spectroscopy) spectrum of a related compound, pyrazine-2-carbonitrile, shows a prominent pyrazine ring vibration band around 1020 cm⁻¹, which would likely be present and shifted in the target molecule's spectrum. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Nitrile (C≡N)Stretch2220 - 2240
Aromatic C-HStretch3000 - 3100
Aromatic C=C/C=NRing Stretch1400 - 1600
C-ClStretch600 - 800
Pyrazine RingRing Vibration~1020 (expected shift)

Note: These are predicted frequency ranges based on standard correlation charts and data from similar compounds. nih.govnist.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. mdpi.comcsic.es

For this compound (C₁₁H₆ClN₃), the mass spectrum would show a molecular ion peak ([M]⁺˙). Due to the presence of chlorine, this peak would appear as a characteristic isotopic pattern, with the [M]⁺˙ peak (containing ³⁵Cl) and the [M+2]⁺˙ peak (containing ³⁷Cl) in an approximate 3:1 ratio of intensities.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.netmdpi.com This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. chemrxiv.orgmdpi.com For this compound, HRMS would be used to confirm the molecular formula C₁₁H₆ClN₃ by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 4: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺˙ (with ³⁵Cl)C₁₁H₆³⁵ClN₃215.02499
[M+H]⁺ (with ³⁵Cl)C₁₁H₇³⁵ClN₃216.03282
[M]⁺˙ (with ³⁷Cl)C₁₁H₆³⁷ClN₃217.02204
[M+H]⁺ (with ³⁷Cl)C₁₁H₇³⁷ClN₃218.02987

Note: These values are calculated based on the exact masses of the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound, a precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. This ion is then introduced into a collision cell, where it undergoes collision-induced dissociation (CID), breaking apart into smaller, characteristic fragment ions. unito.itnih.gov These product ions are subsequently analyzed in a second mass analyzer, generating a product ion spectrum that provides a fragmentation fingerprint of the molecule. nih.govnih.gov

The fragmentation of this compound is expected to proceed through several predictable pathways based on the relative stability of the resulting ions and neutral losses. chemguide.co.uk The pyrazine ring, the phenyl substituent, the chloro group, and the nitrile function all influence the fragmentation pattern.

A plausible fragmentation pathway for protonated this compound would likely initiate with several key losses:

Loss of HCl: A common fragmentation pathway for chlorinated aromatic compounds involves the elimination of a neutral hydrochloric acid molecule.

Loss of Cl radical: Cleavage of the carbon-chlorine bond can result in the loss of a chlorine radical, producing a prominent fragment ion.

Loss of HCN: The nitrile group can be eliminated as a neutral hydrogen cyanide molecule, a characteristic fragmentation for cyanated aromatic compounds. unito.it

Loss of Phenyl Radical: Cleavage of the bond between the pyrazine ring and the phenyl group can lead to the loss of a phenyl radical (C₆H₅).

Ring Cleavage: More complex fragmentations can involve the cleavage of the pyrazine ring itself, following initial losses of substituents. researchgate.net

These primary fragment ions can undergo further dissociation, leading to a complex MS/MS spectrum that is diagnostic for the compound's structure. The relative abundance of each fragment ion is dependent on the energy applied during collision-induced dissociation and the intrinsic stability of the fragment. mdpi.com

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed FragmentNeutral LossFragment m/z (Predicted)
[M+H]⁺[C₁₁H₇N₃Cl]⁺-216.04
[M+H]⁺[C₁₁H₇N₃]⁺••Cl181.07
[M+H]⁺[C₁₀H₆ClN₂]⁺HCN189.03
[M+H]⁺[C₅H₃ClN₃]⁺••C₆H₅139.01
[C₁₀H₆ClN₂]⁺[C₁₀H₅N₂]⁺HCl153.05

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound is characterized by electronic transitions within the aromatic pyrazine core, influenced by its substituents: the phenyl group, the chloro atom, and the cyano group.

The electronic transitions observed in heteroaromatic molecules like pyrazine are typically of two main types:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally high in energy and result in strong absorption bands (high molar absorptivity), often appearing in the shorter wavelength region of the UV spectrum. The extended conjugation provided by the phenyl substituent on the pyrazine ring is expected to shift this absorption to a longer wavelength (a bathochromic or red shift) compared to unsubstituted pyrazine.

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to a π* antibonding orbital. These transitions are lower in energy and are characterized by weaker absorption bands (low molar absorptivity). researchgate.net They typically appear at longer wavelengths than the main π → π* transitions.

Table 2: Predicted Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Wavelength RegionExpected Molar Absorptivity (ε)
π → ππ (HOMO) → π (LUMO)250-320 nmHigh ( > 10,000 L mol⁻¹ cm⁻¹)
n → πn (N lone pair) → π (LUMO)320-380 nmLow ( < 2,000 L mol⁻¹ cm⁻¹)

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would elucidate several key structural features:

Molecular Geometry: The analysis would confirm the planarity of the pyrazine ring and provide precise measurements for all bond lengths and angles, including those involving the chloro, phenyl, and cyano substituents.

Conformation: A critical parameter is the dihedral angle between the plane of the pyrazine ring and the plane of the phenyl ring. nih.gov Due to potential steric hindrance between adjacent hydrogen atoms, it is unlikely that the two rings will be perfectly coplanar. The observed angle will represent the lowest energy conformation in the crystal lattice. cardiff.ac.uk

Crystal Packing: The analysis reveals the unit cell parameters (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, triclinic), and the space group. researchgate.net The packing of molecules is dictated by intermolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···Cl hydrogen bonds may be present. Furthermore, π-π stacking interactions between the aromatic pyrazine and phenyl rings of adjacent molecules are highly probable and would play a significant role in stabilizing the crystal structure. researchgate.net

Table 3: Representative Crystallographic Parameters for Phenyl-Substituted Pyrazine Derivatives

ParameterExpected Value/TypeSignificance
Crystal SystemMonoclinic or TriclinicDescribes the basic symmetry of the unit cell. researchgate.net
Space Groupe.g., P2₁/c, P-1Defines the symmetry operations within the unit cell. researchgate.net
Dihedral Angle (Pyrazine-Phenyl)10° - 40°Indicates the degree of twist between the two aromatic rings. nih.gov
Intermolecular Interactionsπ-π Stacking, C-H···N contactsGoverns the packing efficiency and stability of the crystal.
Molecules per Unit Cell (Z)2, 4, or 8The number of molecules contained within one unit cell.

Despite a comprehensive search for scholarly articles and data pertaining to the theoretical and computational investigations of this compound, no specific studies containing the required information for the requested article sections were found.

The public scientific literature available through search does not appear to contain dedicated research on the quantum chemical calculations, Density Functional Theory (DFT) studies, Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, computational spectroscopic property prediction, or reaction mechanism studies specifically for this compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on the specified chemical compound. Information on related molecules or general computational methodologies cannot be used as per the instructions to focus exclusively on this compound.

Theoretical and Computational Investigations of 3 Chloro 5 Phenylpyrazine 2 Carbonitrile

Conformational Analysis and Tautomerism

A thorough review of available scientific literature yielded no specific studies on the conformational analysis or tautomerism of 3-chloro-5-phenylpyrazine-2-carbonitrile. Computational chemistry techniques, such as Density Functional Theory (DFT), could be employed to predict the stable conformers and potential tautomeric forms of this molecule. Such studies would involve calculating the potential energy surface by rotating the phenyl group relative to the pyrazine (B50134) ring to identify energy minima corresponding to stable conformations. Similarly, the relative energies of potential tautomers could be calculated to determine their equilibrium populations. However, at present, no such specific computational data for this compound has been published.

In Silico Ligand Design and Interaction Modeling

In silico methods are pivotal in modern chemistry for predicting molecular interactions and designing novel compounds with desired properties. These computational techniques allow for the screening of virtual libraries of molecules and the detailed analysis of their potential binding modes and affinities with various targets.

Currently, there is no publicly available research detailing molecular docking simulations of this compound with theoretical, non-biological binding sites. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While this technique is extensively used in drug discovery to predict the interaction of a ligand with a biological receptor, it can also be applied to understand interactions with non-biological hosts, such as cyclodextrins, calixarenes, or synthetic polymers. Such studies for this compound have not been reported.

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not available, the computational aspects of QSAR modeling have been applied to the broader class of pyrazine derivatives. nih.govsemanticscholar.org QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. nih.gov

From a computational standpoint, the development of a QSAR model for pyrazine derivatives involves several key steps. Initially, the three-dimensional structures of the molecules are generated and optimized using computational chemistry methods like Density Functional Theory (DFT). ijournalse.orgresearchgate.net Subsequently, a wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic, thermodynamic, and topological properties.

Statistical methods are then employed to build the QSAR model by correlating the calculated descriptors with the observed activity. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used techniques for this purpose. nih.govsemanticscholar.org The predictive power of the resulting QSAR model is rigorously evaluated through internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, untested derivatives. nih.govnih.gov

The following table summarizes the computational methods and descriptors that have been used in QSAR studies of pyrazine derivatives:

Computational Aspect Methods and Descriptors Purpose
Structure Generation & Optimization Gauss View 5.0, Gaussian 09W, DFT (B3LYP/6-31G(d)) ijournalse.orgresearchgate.netTo obtain accurate 3D molecular geometries.
Descriptor Calculation ChemOffice, ChemSketch, various quantum chemical calculations researchgate.netTo quantify molecular properties (e.g., electronic, steric, and thermodynamic).
Model Building Multiple Linear Regression (MLR), Artificial Neural Networks (ANN) nih.govsemanticscholar.orgTo establish a mathematical relationship between descriptors and activity.
Model Validation Internal validation (leave-one-out cross-validation), external validation (test set) nih.govnih.govTo assess the predictive ability and robustness of the QSAR model.

These computational approaches provide a framework for the rational design of novel pyrazine derivatives with desired properties, although specific models for this compound have yet to be developed.

Applications of 3 Chloro 5 Phenylpyrazine 2 Carbonitrile in Chemical Science and Technology Excluding Biological/clinical

As a Versatile Synthetic Intermediate in Organic Synthesis

The chemical architecture of 3-Chloro-5-phenylpyrazine-2-carbonitrile provides two primary reaction sites: the chlorine atom at the 3-position and the carbonitrile group at the 2-position. This dual functionality allows it to serve as a versatile intermediate for the construction of more complex, highly substituted pyrazine (B50134) derivatives. The electron-deficient nature of the pyrazine ring activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions, making it a key handle for introducing diverse functionalities.

Drawing parallels from the well-documented reactivity of the closely related compound 3-Chloropyrazine-2-carbonitrile (B110518) , a range of transformations can be anticipated. chemicalbook.com Nucleophiles such as amines, thiols, and alkoxides can readily displace the chlorine atom to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. chemicalbook.com For instance, the reaction with sodium hydrosulfide (B80085) (NaSH) on the parent chloropyrazine-carbonitrile scaffold leads to the formation of a thiol intermediate, which can be further alkylated to generate more complex structures like substituted thieno[2,3-b]pyrazines. chemicalbook.com This reactivity is crucial for building fused heterocyclic systems.

The nitrile group is also amenable to a variety of chemical conversions. It can be:

Hydrolyzed to a carboxylic acid or a primary amide, providing a gateway to further reactions such as esterification or the formation of other amide derivatives.

Reduced to a primary amine (aminomethyl group), which can be used as a nucleophile or a directing group in subsequent synthetic steps.

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

This wide array of potential reactions makes this compound a valuable scaffold for combinatorial chemistry and the targeted synthesis of novel compounds.

Table 1: Potential Synthetic Transformations of this compound based on Analog Reactivity

Starting Material Reagent(s) Functional Group Transformed Potential Product Type Reference

Role in Materials Science and Engineering

The pyrazine ring is an electron-deficient heterocycle, a property that is highly desirable in the design of advanced functional materials. researchgate.net The incorporation of the this compound core into larger molecular or polymeric structures can impart specific electronic and physical properties.

Optoelectronic and Photonic Materials

Pyrazine-containing compounds have been investigated for their potential in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). researchgate.net The electron-deficient nature of the pyrazine nucleus facilitates electron transport, a critical function in OLED device architecture. Research on related 2,5-di(aryleneethynyl)pyrazine derivatives has shown that the pyrazine unit lowers the HOMO-LUMO gap compared to purely benzene-based analogues and enhances electron-transporting properties when used as a dopant in emissive polymer layers. researchgate.net

This compound can serve as a key building block for such materials. Through cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) at the chloro position, it can be linked to other aromatic or conjugated units. The phenyl group at the 5-position already provides a conjugated extension, and the nitrile group can be maintained or modified to fine-tune the electronic properties of the final material. These structural features make it a promising candidate for synthesizing new organic semiconductors and luminophores. researchgate.net

Table 2: Optoelectronic Properties of a Related Pyrazine Derivative

Compound HOMO-LUMO Gap (Calculated) Key Property Application Reference
2,5-di(phenylethynyl)-3,6-dimethylpyrazine 3.56 eV Enhanced electron transport OLED Dopant researchgate.net

Polymer Chemistry and Polymerization Initiators

The pyrazine scaffold has been successfully incorporated into high-performance polymers. For example, polyesters synthesized from biobased pyrazine diacids have demonstrated a range of thermal properties, with glass transition temperatures (Tg) that are higher than purely aliphatic polyesters, indicating increased rigidity and thermal stability. acs.org

While this compound is not a monomer itself, it can be readily converted into one. For instance, hydrolysis of the nitrile to a carboxylic acid and substitution of the chlorine with another functional group (like an amine or another carboxylic acid via a coupling partner) could generate an A-B or A-A type monomer suitable for polycondensation reactions. The rigidity of the phenylpyrazine core would be expected to produce polymers with high thermal stability and specific mechanical properties. acs.org Additionally, nitrogen-containing heterocycles like triazines have been used to create unimolecular initiators for controlled radical polymerization, suggesting a potential, though less explored, avenue for pyrazine derivatives in this field. researchgate.net

Supramolecular Assemblies and Crystal Engineering

Crystal engineering focuses on designing solid-state architectures with desired properties by controlling intermolecular interactions. nih.govnih.gov this compound possesses several features that make it an excellent candidate for building supramolecular assemblies:

π-π Stacking: The aromatic phenyl and pyrazine rings can engage in π-π stacking interactions, which are fundamental in organizing molecules in the solid state. researchgate.net

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming directional interactions with Lewis basic atoms like nitrogen or oxygen. This has been observed in the crystal structures of mercury(II) complexes with N-(chlorinatedphenyl)-2-pyrazinecarboxamide ligands. researchgate.net

Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, the nitrile nitrogens can act as acceptors. Furthermore, synthetic modification of the nitrile group to an amide or carboxylic acid would introduce strong hydrogen bonding capabilities (N-H···O, O-H···N), enabling the formation of robust and predictable supramolecular synthons. researchgate.netresearchgate.net

These non-covalent interactions can guide the self-assembly of the molecule into specific 1D, 2D, or 3D architectures, influencing the material's bulk properties. mdpi.com

Applications in Catalysis and Ligand Design for Metal Complexes

The two nitrogen atoms of the pyrazine ring are Lewis basic sites capable of coordinating to metal centers. This makes pyrazine derivatives attractive platforms for the design of novel ligands for catalysis. tandfonline.comresearchgate.net The specific electronic properties and steric environment can be tuned by the substituents on the pyrazine ring.

Recent research has demonstrated the power of pyrazine-based ligands in advanced catalytic systems. For example, a 2,6-bis(di(tert-butyl)phosphinomethyl)pyrazine (tBu-PNzP) pincer ligand was used to create an iron complex that catalyzes the hydrogenation of carbon dioxide. nih.gov The pyrazine backbone in this system was not just a passive scaffold but participated directly in the catalytic cycle through metal-ligand cooperation. nih.gov In another example, cobalt complexes bearing redox-active pyrazine ligands were designed for the photocatalytic generation of hydrogen from water, mimicking the redox management seen in natural metalloenzymes. rsc.org

This compound could serve as a precursor to such sophisticated ligands. The nitrogen atoms provide the necessary coordination sites, while the chloro, phenyl, and nitrile groups offer handles for further modification to build multidentate or electronically-tuned ligand systems for transition metal catalysis. acs.org

Agrochemical Research: Building Blocks for Novel Compounds (not bioactivity)

The pyrazine ring is a key structural component in various agrochemicals. researchgate.net The development of new pesticides and herbicides often relies on the synthesis and screening of large libraries of compounds built from versatile chemical scaffolds. The goal is to discover molecules with novel modes of action or improved properties. researchgate.net

This compound represents an ideal starting point for such discovery programs. Its defined and reactive functional groups allow for the systematic generation of a diverse set of derivatives. By varying the substituent introduced at the chloro position and modifying the nitrile group, chemists can rapidly produce a library of novel compounds. These compounds can then be screened for potential agrochemical utility. The pyrazine core itself imparts specific physicochemical properties, such as basicity and the ability to act as a bridging ligand, which can be beneficial for molecular recognition at a biological target site. researchgate.net The role of the compound in this context is purely as a structural building block for creating chemical diversity, separate from the analysis of any resultant biological activity.

Development of Fluorescent Probes and Dyes (Chemical aspects)nih.gov

The compound this compound is a versatile precursor for the synthesis of novel fluorescent probes and dyes due to its unique electronic and structural features. The pyrazine ring, being electron-deficient, forms the core of a donor-acceptor (D-A) type fluorophore when functionalized. The presence of a chloro group at the 3-position and a cyano group at the 2-position, both of which are electron-withdrawing, further enhances the electrophilic nature of the pyrazine core. This makes the compound highly susceptible to nucleophilic substitution at the chloro position, allowing for the strategic introduction of various auxochromes and other functional moieties to tune the photophysical properties.

While direct studies on the fluorescent properties of this compound are not extensively documented in publicly available literature, its potential as a scaffold for fluorescent materials can be inferred from research on analogous pyrazine derivatives. The core principle lies in the chemical modification of the 3-position to create a molecule with significant intramolecular charge transfer (ICT) character.

Chemical Reactivity and Fluorophore Design

The key to unlocking the fluorescence potential of this compound lies in the reactivity of the chlorine atom. This halogen atom can be readily displaced by a variety of nucleophiles, a common strategy in the synthesis of functional organic materials. The general reaction scheme involves the nucleophilic aromatic substitution (SNAr) mechanism, where an electron-rich species attacks the carbon atom bearing the chlorine, leading to its substitution.

This reactivity allows for the introduction of electron-donating groups (donors) at the 3-position. When a donor group is attached to the electron-accepting pyrazine-2-carbonitrile core, the resulting D-A structure can exhibit fluorescence. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the acceptor (the pyrazine ring). The relaxation of this excited state through the emission of a photon results in fluorescence.

The photophysical properties of the resulting dyes, such as their absorption and emission wavelengths, quantum yield, and Stokes shift, are highly dependent on the nature of the introduced donor group and the surrounding solvent environment. For instance, stronger electron-donating groups are expected to lead to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra.

Potential Modifications and Expected Photophysical Properties

The following table outlines potential chemical modifications of this compound and the theoretically expected impact on the photophysical properties of the resulting derivatives. These predictions are based on established principles of fluorophore design and studies on similar pyrazine-based dyes.

Introduced Nucleophile (Donor Group) Resulting Derivative Structure Expected Photophysical Properties Rationale
Primary/Secondary Amines (e.g., Morpholine, Piperidine)3-(Amino)-5-phenylpyrazine-2-carbonitrile derivatives- Strong intramolecular charge transfer (ICT)- Large Stokes shift- Positive solvatochromism (red-shift in polar solvents)- Potentially high quantum yield in non-polar solventsThe lone pair of electrons on the nitrogen atom acts as a strong electron donor, leading to a highly polarized excited state.
Alkoxides (e.g., Sodium Methoxide)3-(Alkoxy)-5-phenylpyrazine-2-carbonitrile derivatives- Moderate ICT character- Blue to green fluorescence- Moderate solvatochromismThe oxygen atom is a weaker electron donor compared to nitrogen, resulting in a less pronounced charge transfer.
Thiolates (e.g., Sodium Thiophenolate)3-(Thioether)-5-phenylpyrazine-2-carbonitrile derivatives- Red-shifted absorption and emission compared to alkoxy derivatives- Potential for lower quantum yields due to the heavy atom effectThe sulfur atom is more polarizable and has a higher energy p-orbital than oxygen, leading to a smaller energy gap.
Organometallic Reagents (e.g., Suzuki or Stille coupling partners)3-(Aryl/Heteroaryl)-5-phenylpyrazine-2-carbonitrile derivatives- Extended π-conjugation- Tunable emission from blue to red depending on the coupled aryl group- High quantum yields in the solid state are possibleThe introduction of further aromatic systems can extend the delocalization of the π-electrons, significantly altering the energy levels.

Research Findings on Analogous Systems

Studies on related pyrazine-based systems support the potential of this compound as a fluorophore precursor. For example, pyrazine-boron complexes substituted with a dimethylamino group have been shown to exhibit pronounced solvatochromism, where the emission color changes with the polarity of the solvent. acs.org This phenomenon is a hallmark of compounds with a strong ICT character. Dual fluorescence has also been observed in some of these systems, corresponding to a locally excited (LE) state and a twisted intramolecular charge-transfer (TICT) state. acs.org

Furthermore, research on distyrylpyrazines with terminal donor groups has demonstrated that these molecules display strong solvatochromism in their emission spectra, indicating a highly polar emitting state. This is characteristic of molecules that undergo ICT upon excitation. The strategic placement of donor groups on the pyrazine scaffold allows for the fine-tuning of their optical properties, making them suitable for applications such as polarity sensors.

Future Research Directions and Perspectives

Exploration of Unconventional Reactivity and Novel Transformations for 3-Chloro-5-phenylpyrazine-2-carbonitrile

The reactivity of the this compound core is ripe for exploration beyond standard transformations. The electron-deficient nature of the pyrazine (B50134) ring, amplified by the chloro and cyano substituents, offers opportunities for novel chemical reactions.

Future research could focus on:

Metal-Ligand Cooperation (MLC): Inspired by the reactivity of pincer ligands on pyrazine backbones, new catalytic cycles involving dearomatization/rearomatization of the pyrazine ring in this compound could be designed. acs.org This approach could enable the activation of small molecules through the cooperation between a metal center and the pyrazine scaffold itself. acs.org

Radical-Ionic Mechanisms: The coupling of substituted benzenethiols with chloropyrazines has been proposed to proceed via a radical-ionic mechanism. researchgate.net Investigating similar pathways for this compound with a broader range of nucleophiles could unveil new, selective C-C and C-heteroatom bond-forming reactions.

N-Oxide Chemistry: The strategic use of N-oxidation can modulate the reactivity of the pyrazine ring, facilitating nucleophilic substitutions or enabling rearrangements like the Boekelheide rearrangement. nih.gov Exploring the selective N-oxidation of one of the nitrogen atoms in this compound could provide access to a new family of derivatives with distinct reactivity patterns.

Development of Enantioselective Syntheses of Chiral Derivatives

The development of chiral pyrazine derivatives is a growing area of interest for applications in asymmetric catalysis and materials science. rsc.orgresearchgate.net For this compound, future efforts could be directed towards the enantioselective synthesis of derivatives where chirality is introduced either at the pyrazine core or at a substituent.

Key strategies could include:

Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals with chiral ligands, can facilitate enantioselective transformations. nih.govresearchgate.netrsc.orgresearchgate.net For instance, asymmetric cross-coupling reactions could be employed to replace the chlorine atom with a prochiral nucleophile, or asymmetric reduction of a ketone introduced at the phenyl ring could be explored.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the pyrazine ring or the phenyl group could direct stereoselective reactions. nih.gov This approach has been successful in the synthesis of complex natural products containing other heterocyclic systems. nih.gov

Potential Chiral DerivativeSynthetic StrategyCatalyst/Auxiliary Example
Chiral amine at phenyl groupAsymmetric reduction of a ketoneChiral oxazaborolidine catalyst
Atropisomeric biaryl systemAsymmetric cross-couplingChiral phosphine (B1218219) ligand (e.g., BINAP)
Chiral center at a substituentDiastereoselective addition(-)-8-phenylmenthyl carbamate (B1207046) auxiliary nih.gov

Integration into Advanced Functional Materials

Pyrazine derivatives are increasingly being investigated for their potential in advanced functional materials due to their unique electronic properties. researchgate.net The electron-deficient pyrazine ring in this compound makes it an excellent candidate for use as an acceptor unit in donor-acceptor (D-A) type materials. mdpi.comresearchgate.net

Future research directions include:

Organic Electronics: Incorporating this compound as a building block in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) could lead to materials with improved electron transport properties. epa.govrsc.org The combination of the electron-withdrawing pyrazine core and the potential for extended conjugation through the phenyl group is a promising feature for such applications. rsc.org

Sensors: The electronic properties of the pyrazine core can be sensitive to its environment. By functionalizing the phenyl group with specific recognition motifs, it may be possible to develop chemosensors where binding events are transduced into a measurable optical or electronic signal.

Material TypePotential Role of the CompoundDesired Property
Organic Solar Cells (OSCs)Electron acceptor materialHigh electron affinity, good charge mobility mdpi.comepa.gov
Organic Light-Emitting Diodes (OLEDs)Electron transport layer (ETL)Enhanced electron-transporting properties rsc.org
Chemical SensorsCore scaffoldTunable photophysical response upon analyte binding

Harnessing Machine Learning and AI for Predictive Chemistry of Pyrazine Systems

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating discovery and providing deeper insights. acs.orgarxiv.orgfrontiersin.orgresearchgate.net For pyrazine systems, including this compound, these computational tools can be particularly impactful.

Future applications include:

Property Prediction: AI models can be trained on existing data to predict the physicochemical, electronic, and biological properties of novel pyrazine derivatives. eurekalert.orgspecialchem.comhilarispublisher.com This can significantly reduce the time and cost associated with synthesizing and testing new compounds by prioritizing candidates with the most promising characteristics. eurekalert.org

Reaction Prediction and Optimization: ML algorithms can predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.gov This would be invaluable for exploring the unconventional reactivity of this compound and for planning the synthesis of complex derivatives.

De Novo Design: Generative AI models can design entirely new pyrazine-based molecules with desired properties, potentially uncovering novel structures that a human chemist might not have considered. neurosciencenews.com

Multicomponent Reactions and Diversity-Oriented Synthesis for Pyrazine Libraries

Multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large and structurally diverse libraries of compounds from simple starting materials. tandfonline.comnih.govacs.org These approaches are highly valuable for drug discovery and materials science.

Future research should focus on:

Developing Novel MCRs: Designing new MCRs that incorporate a pyrazine-containing building block, potentially derived from this compound, would enable the efficient synthesis of complex pyrazine-based scaffolds. nih.govlongdom.org

Creating Pyrazine-Focused Libraries: Applying DOS principles to generate libraries of pyrazine derivatives with a wide range of substituents and stereochemical complexity would provide a rich source of compounds for biological screening and materials testing. researchgate.netacs.orgnih.gov This could involve, for example, using the chlorine atom and the nitrile group as handles for further diversification.

Synthesis StrategyKey FeaturesPotential Application
Multicomponent Reactions (MCRs)One-pot, high atom economy, operational simplicity acs.orgRapid synthesis of complex pyrazine derivatives tandfonline.comnih.govnih.govlongdom.org
Diversity-Oriented Synthesis (DOS)Generation of structurally diverse and complex moleculesCreation of pyrazine libraries for high-throughput screening researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-5-phenylpyrazine-2-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves chlorination of pyrazine precursors or cross-coupling reactions. For example, phosphoryl chloride (POCl₃) is often used to introduce chlorine atoms at specific positions, as seen in pyridinecarbonitrile derivatives . Starting materials like 5-phenylpyrazine-2-carbonitrile can undergo chlorination under reflux conditions (80–100°C, 6–12 hours). Yield optimization requires careful control of stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical to achieve >95% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should confirm the presence of the phenyl group (aromatic protons at δ 7.2–7.6 ppm), pyrazine ring protons (δ 8.5–9.0 ppm), and carbonitrile carbon (δ ~115 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water mobile phases (70:30 v/v) to assess purity (>98% by area normalization) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 215.03 (C₁₁H₇ClN₂) .

Q. What functional groups in this compound are most reactive, and how do they influence downstream applications?

  • Methodological Answer :

  • Chlorine Atom : Participates in nucleophilic aromatic substitution (SNAr) with amines or alkoxides, enabling functionalization at the 3-position .
  • Carbonitrile Group : Acts as an electron-withdrawing group, enhancing electrophilic reactivity for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Phenyl Group : Stabilizes the aromatic system via conjugation, reducing decomposition under acidic conditions .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery?

  • Methodological Answer : Regioselectivity is controlled by electronic and steric factors. For example:

  • Palladium-Catalyzed Cross-Coupling : Use Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos) to substitute chlorine at the 3-position with amines, retaining the carbonitrile group .
  • Microwave-Assisted Synthesis : Accelerate reactions (e.g., 150°C, 30 minutes) to minimize side products in SNAr reactions .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing Fukui indices for electrophilic/nucleophilic attack .

Q. What analytical strategies resolve contradictions in reported reactivity data for pyrazinecarbonitrile derivatives?

  • Methodological Answer :

  • Comparative Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to identify intermediates and rate-determining steps .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace substitution pathways and confirm mechanistic hypotheses .
  • Crystallographic Analysis : Single-crystal XRD (e.g., CCDC 971311) validates bond angles and substituent orientations, resolving structural ambiguities .

Q. How can computational tools predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinase enzymes (PDB ID: 1ATP). Focus on hydrogen bonds between the carbonitrile and catalytic lysine residues .
  • QSAR Modeling : Train models on datasets (e.g., ChEMBL) using descriptors like LogP, polar surface area, and H-bond acceptors to predict IC₅₀ values .
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) to prioritize derivatives for in vitro testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.